N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
CAS No.: 771499-43-5
Cat. No.: VC3991605
Molecular Formula: C14H14N2O2S
Molecular Weight: 274.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 771499-43-5 |
|---|---|
| Molecular Formula | C14H14N2O2S |
| Molecular Weight | 274.34 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H14N2O2S/c1-9-4-5-13(6-10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3 |
| Standard InChI Key | GFBKUHGQMJFCDB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 4-position with a formyl group () and at the 2-position with an acetamide moiety (). The phenyl ring attached to the acetamide nitrogen is further substituted with methyl groups at the 3- and 4-positions (Figure 1) . Key structural identifiers include:
-
IUPAC Name: N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
-
SMILES:
-
InChIKey:
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 274.34 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar organic solvents | |
| Stability | Store frozen (-20°C) |
The formyl and acetamide groups confer polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability data indicate sensitivity to prolonged ambient storage, necessitating cryogenic preservation .
Synthesis and Optimization
Challenges and Yield Optimization
-
Regioselectivity: Ensuring substitution at the thiazole 2- and 4-positions requires controlled reaction conditions .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation (Category 2) | Wear nitrile gloves; avoid direct contact | |
| Eye Irritation (Category 2A) | Use safety goggles | |
| Respiratory Sensitivity | Use fume hood |
Disposal and Environmental Impact
-
Incinerate in a certified facility adhering to local regulations .
-
No ecotoxicity data available; treat as potentially hazardous .
| Supplier | Location | Purity | Price (1g) | Source |
|---|---|---|---|---|
| Enamine | Ukraine | >95% | $450 | |
| AK Scientific, Inc. | United States | >95% | $467 | |
| Ryan Scientific | United States | >95% | $852 |
Pricing reflects the compound’s niche application status and complex synthesis .
Recent Advances and Research Directions
Kinase Inhibition
Patent WO2001074811A2 highlights thiazole derivatives as p38 MAP kinase inhibitors, suggesting potential anti-inflammatory applications for this compound .
Antimicrobial Development
Thiazole-formyl hybrids demonstrate MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis, warranting evaluation of this compound’s efficacy .
Computational Modeling
Docking studies predict strong binding to adenosine receptors (Ki <100 nM), positioning it as a candidate for neurological disorder therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume